8-bromo-6-methyl-8H-quinazolin-4-one

Catalog No.
S12833020
CAS No.
M.F
C9H7BrN2O
M. Wt
239.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-bromo-6-methyl-8H-quinazolin-4-one

Product Name

8-bromo-6-methyl-8H-quinazolin-4-one

IUPAC Name

8-bromo-6-methyl-8H-quinazolin-4-one

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4,7H,1H3

InChI Key

DZKCHAPLDLYBIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2=NC=NC(=O)C2=C1)Br

8-Bromo-6-methyl-8H-quinazolin-4-one is a heterocyclic compound characterized by a quinazoline ring system, which is substituted at the 8th position with a bromine atom and at the 6th position with a methyl group. Its molecular formula is C9H7BrN2OC_9H_7BrN_2O, and it has a molar mass of approximately 239.07 g/mol. The compound exhibits notable physical properties, including a predicted density of 1.72 g/cm³ and a boiling point around 378.4 °C . This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antimicrobial and anticancer agent.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic substitution, leading to diverse derivatives.
  • Oxidation Reactions: It can be oxidized to form quinazolin-4-one derivatives.
  • Reduction Reactions: The compound can undergo reduction to yield dihydroquinazoline derivatives.

Common reagents used in these reactions include sodium azide, potassium cyanide, and lithium aluminum hydride, typically conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile .

This compound exhibits significant biological activity, particularly in inhibiting the quorum sensing system in Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence. Additionally, it has shown potential as an anticancer agent, with studies indicating its ability to inhibit specific enzymes involved in cancer cell proliferation . The dual inhibition of phosphoinositide 3-kinase and histone deacetylase activities has also been noted, enhancing its therapeutic profile against various cancer types .

The synthesis of 8-bromo-6-methyl-8H-quinazolin-4-one can be achieved through several methods:

  • Bromination of Quinazolin-4-one: This involves treating quinazolin-4-one with bromine in an acetic acid solvent under controlled temperature conditions.
  • Substitution Reactions: Starting from substituted quinazolines or similar precursors, further functionalization can be achieved through nucleophilic attack on the bromine atom.
  • Cyclization Reactions: The compound can also be synthesized via cyclization of appropriate precursors involving hydrazine derivatives .

The applications of 8-bromo-6-methyl-8H-quinazolin-4-one are diverse:

  • Antimicrobial Agents: Its ability to inhibit bacterial quorum sensing positions it as a potential treatment for infections caused by resistant strains.
  • Anticancer Drugs: Due to its activity against cancer cell lines and its mechanism of action against specific enzymes, it is being explored as a lead compound for cancer therapies.
  • Pharmaceutical Research: It serves as a scaffold for developing new drugs targeting various biological pathways .

Interaction studies have demonstrated that 8-bromo-6-methyl-8H-quinazolin-4-one can effectively bind to various biological targets. These interactions often lead to the inhibition of enzymatic activity critical for cellular processes, such as cell proliferation and survival. Studies have highlighted its role in disrupting signaling pathways associated with cancer progression and microbial virulence factors .

Similar Compounds

Several compounds share structural similarities with 8-bromo-6-methyl-8H-quinazolin-4-one:

Compound NameStructural Features
8-Bromoquinazolin-4-oneLacks the methyl group at the 6th position
8-Bromo-4-chloroquinazolineContains a chlorine atom instead of bromine
8-Bromo-5-fluoroquinolineSubstituted with fluorine rather than methyl

Uniqueness

The uniqueness of 8-bromo-6-methyl-8H-quinazolin-4-one lies in its combination of both bromine and methyl groups on the quinazoline ring, allowing for enhanced chemical reactivity and interaction potential with biological targets. This distinctive feature contributes to its versatility in medicinal chemistry compared to its analogs .

The synthesis of 8-bromo-6-methyl-8H-quinazolin-4-one through cyclocondensation reactions represents a cornerstone approach in quinazolinone chemistry, with anthranilic acid derivatives serving as fundamental building blocks [5] [9]. The classical Niementowski preparation, first described in 1895, remains the most widely utilized method for quinazolinone synthesis, involving the thermal condensation of anthranilic acids with formamide at temperatures ranging from 120-130°C [12] [15]. This approach has been extensively modified and optimized for the preparation of substituted quinazolinones, including halogenated derivatives.

The cyclocondensation mechanism proceeds through a well-established pathway involving initial Schiff base formation between the anthranilic acid derivative and the carbonyl-containing reactant [5] [15]. For 8-bromo-6-methyl-8H-quinazolin-4-one synthesis, the process typically begins with 5-methyl-2-aminobenzoic acid as the starting material, which undergoes nucleophilic attack on the carbonyl carbon of formamide or its derivatives [12] [13]. The subsequent intramolecular cyclization occurs through nucleophilic attack of the carboxylic acid oxygen on the imine carbon, followed by water elimination to yield the quinazolinone framework [11] [12].

Table 1: Cyclocondensation Reaction Conditions for Quinazolinone Synthesis

Starting MaterialReactantTemperature (°C)Time (hours)Yield (%)Reference
Anthranilic acidFormamide120-1308-1285-95 [12] [15]
2-AminobenzamideAldehydes1004-678-92 [17] [18]
Anthranilic acid derivativesBeta-ketoesters502-486-95 [10] [11]
2-AminobenzamideKetones80-1003-575-88 [4] [17]

Phosphorous acid-catalyzed cyclocondensation represents a significant advancement in quinazolinone synthesis, enabling the formation of quinazolinones from beta-ketoesters and 2-aminobenzamides under metal-free conditions [10] [11]. This methodology demonstrates exceptional tolerance for various functional groups and provides excellent yields ranging from 86-95% under optimized conditions [10]. The reaction proceeds through selective carbon-carbon bond cleavage, making it particularly suitable for preparing substituted quinazolinones with diverse substitution patterns [11].

The use of camphorsulfonic acid as a Brønsted acid catalyst in aqueous ethyl lactate represents another environmentally benign approach for quinazolinone synthesis [11]. This green chemistry methodology achieves yields of 35-98% depending on the substrate, with sterically hindered substituents significantly affecting the reaction outcome [11]. The mechanism involves initial condensation between the 2-aminobenzamide and the diketone substrate, followed by tautomerization, intramolecular cyclization, and final carbon-carbon bond cleavage [11].

Advanced cyclocondensation strategies employ copper-catalyzed isocyanide insertion reactions for constructing quinazolin-4-ones with high efficiency [4]. The reaction between 2-isocyanobenzoates and amines in the presence of copper acetate monohydrate and triethylamine provides 3-alkyl quinazolin-4-ones in good yields [4]. This methodology offers excellent chemoselectivity and functional group tolerance, making it suitable for preparing complex quinazolinone derivatives [4].

Halogenation Strategies for Bromine Substitution

The introduction of bromine at the 8-position of 6-methyl-quinazolin-4-one requires careful consideration of regioselectivity and reaction conditions to achieve optimal yields and selectivity [28] [31] [36]. Electrophilic aromatic substitution represents the primary mechanism for bromination of quinazolinone scaffolds, with the electron density distribution and substituent effects governing the regioselectivity pattern [16] [36].

Palladium-catalyzed ortho-selective halogenation using N-halosuccinimide as both halogen source and oxidant has emerged as a highly effective method for quinazolinone bromination [28]. This transformation demonstrates exceptional chemo- and regioselectivity, accommodating various functional groups and achieving gram-scale synthesis [28]. The reaction conditions typically involve palladium acetate as catalyst, N-bromosuccinimide as brominating agent, and elevated temperatures ranging from 80-120°C [28].

Table 2: Bromination Methods for Quinazolinone Derivatives

Brominating AgentCatalystSolventTemperature (°C)SelectivityYield (%)Reference
N-BromosuccinimidePalladium acetateToluene100Ortho-selective75-85 [28]
Molecular bromineNoneAcetic acid25-50Position-dependent60-90 [13] [35]
N-BromosuccinimideSilica gelDichloromethane0-25High regioselectivity70-88 [36]
Bromine/Lewis acidIron trichlorideCarbon tetrachloride40-60Moderate selectivity65-80 [35]

The regioselectivity of quinazolinone bromination is significantly influenced by the electronic properties of existing substituents and the nitrogen atoms within the heterocyclic framework [27] [36]. Electron-donating substituents direct bromination to ortho and para positions relative to the activating group, while electron-withdrawing groups favor meta substitution [36]. The presence of the methyl group at the 6-position creates a moderate activating effect, influencing the bromination pattern and favoring substitution at adjacent positions [27] [35].

Flavin-dependent halogenase enzymes represent a biocatalytic approach to achieving site-selective and atroposelective halogenation of quinazolinone derivatives [6]. These engineered enzymes demonstrate remarkable selectivity, with variants achieving greater than 99:1 enantiomeric ratio for brominated products and 25-fold improved conversion compared to parent enzymes [6]. The enzymatic approach offers exceptional environmental compatibility and operates under mild aqueous conditions [6].

Bromination selectivity can be further enhanced through the use of protecting groups and directing strategies [32] [33]. The ionic versus radical bromination pathways show distinct selectivity patterns, with ionic conditions generally providing better regiocontrol [32]. Photo-initiated bromination reactions using N-bromosuccinimide in dichloromethane demonstrate improved selectivity compared to thermal initiation methods, achieving yields of 80% versus 47% for thermal conditions [32].

Microwave-Assisted Synthesis Optimization

Microwave irradiation has revolutionized quinazolinone synthesis by dramatically reducing reaction times, improving yields, and enabling solvent-free conditions [5] [14] [17]. The enhanced reaction kinetics result from direct molecular heating, which provides uniform energy distribution and eliminates thermal gradients associated with conventional heating methods [5] [17].

The microwave-assisted Niementowski synthesis demonstrates exceptional efficiency, reducing reaction times from hours to minutes while maintaining or improving product yields [5] [17]. Antimony trichloride serves as an effective Lewis acid catalyst for the microwave-promoted condensation of anthranilic amides with aldehydes or ketones, achieving excellent yields within several minutes under solvent-free conditions [17]. The optimized conditions typically employ 1 mol% catalyst loading at temperatures ranging from 100-150°C [17].

Table 3: Microwave-Assisted Quinazolinone Synthesis Conditions

CatalystPower (W)Temperature (°C)Time (min)SolventYield (%)Reference
Antimony trichloride300120-1503-8Solvent-free85-95 [17]
Copper acetate6001005-15Ethanol78-90 [7]
Cesium carbonate40010010-20Water82-91 [14]
Phosphorous acid50080-1008-12Methanol86-94 [11]

The application of ionic liquid-supported copper catalysts under microwave conditions provides a sustainable and recyclable approach to quinazolinone synthesis [7]. This methodology achieves quinazolinone formation through tandem cyclooxidative processes, with the ionic liquid serving dual roles as solvent and catalyst support [7]. The catalyst demonstrates excellent recyclability, maintaining activity over three consecutive cycles without significant performance degradation [7].

Microwave-assisted synthesis using Bertagnini's salts represents an innovative approach employing sodium hydroxy(phenyl)methanesulfonate as a unique reactant [14]. The optimized conditions involve 0.5 mmol each of anthranilamide and Bertagnini's salt in 2 milliliters of water at 100°C for 10 hours, achieving 91% isolated yield [14]. This methodology offers exceptional product purity, eliminating the need for chromatographic purification through simple filtration [14].

The stereochemical integrity of quinazolinone products is significantly improved under microwave conditions compared to conventional thermal heating [5]. The rapid heating and controlled reaction environment minimize epimerization of stereocenters adjacent to carbonyl groups, a common problem in traditional thermal synthesis [5]. Temperature and power optimization studies demonstrate that moderate power settings (300-600 watts) provide optimal balance between reaction rate and product selectivity [5] [14] [17].

Green Chemistry Approaches in Quinazolinone Formation

Green chemistry principles have been extensively applied to quinazolinone synthesis, emphasizing atom economy, waste reduction, and the use of environmentally benign solvents and catalysts [8] [19] [22]. Water-mediated synthesis represents a particularly attractive approach, offering non-toxicity, low cost, and easy availability while often improving reaction outcomes through unique solvation effects [22] [23].

The "on-water" synthesis methodology enables quinazolinone formation from o-bromobenzonitriles without added oxidants, representing a significant advancement in green chemistry applications [22]. This protocol demonstrates versatility across various substrates, producing both quinazolinones and dihydroquinazolinones in good yields under environmentally benign conditions [22]. The reaction mechanism involves water activation of the nitrile functionality, facilitating cyclization under mild conditions [22].

Table 4: Green Chemistry Approaches for Quinazolinone Synthesis

Green MethodSolventCatalystTemperature (°C)Yield (%)Environmental BenefitsReference
On-water synthesisWaterNone10075-85No organic solvents [22]
Glucose-copper system2-MethyltetrahydrofuranCopper-glucose80-10082-91Biomass-derived solvent [23]
Ionic liquid catalysisIonic liquidCopper-supported12085-92Recyclable catalyst [21]
Photocatalytic synthesisWaterCurcumin-titanium dioxide2588-97Visible light driven [20]

The copper-glucose catalytic system in biomass-derived 2-methyltetrahydrofuran represents an exemplary green chemistry approach [23]. Glucose functions both as reducing agent for generating low-valent copper species and as chelating ligand for stabilizing the active catalyst [23]. This dual role eliminates the need for additional reducing agents and ligands, significantly improving the atom economy of the process [23]. The methodology successfully accommodates less reactive 2-bromo and 2-chlorobenzoic acids, demonstrating broad substrate scope [23].

Photocatalytic synthesis using curcumin-sensitized titanium dioxide nanoparticles offers a sustainable approach utilizing visible light as the driving force [20]. The curcumin sensitization extends the light absorption of titanium dioxide into the visible spectrum, enabling efficient photocatalytic activity under ambient conditions [20]. Optimized conditions include light intensity of 100 milliwatts per square centimeter, catalyst concentration of 1 milligram per milliliter, and reaction time of 40 minutes, achieving 97% product yield [20].

Metal-free organocatalytic approaches eliminate the need for transition metal catalysts while maintaining high efficiency and selectivity [8] [11]. The 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen demonstrates exceptional atom economy and environmental factor performance [8]. This methodology achieves up to 81% yield with excellent sustainability metrics, making it suitable for large-scale pharmaceutical manufacturing [8].

The multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 8-bromo-6-methyl-8H-quinazolin-4-one through both proton and carbon-13 nuclear magnetic resonance techniques. The spectroscopic analysis reveals characteristic chemical shift patterns consistent with the quinazolin-4-one scaffold bearing bromine and methyl substituents.

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 8-bromo-6-methyl-8H-quinazolin-4-one exhibits distinctive signals characteristic of the quinazolin-4-one ring system with halogen and alkyl substitution [1] [2] [3]. The most characteristic signal appears as a broad singlet between 12.5-13.0 parts per million, corresponding to the amide proton of the quinazolinone ring system. This downfield chemical shift reflects the deshielding effect of the adjacent carbonyl group and the aromatic ring current [2] [4].

The aromatic proton region displays multiple signals between 7.5-8.2 parts per million, with the proton at the 5-position of the quinazoline ring typically resonating around 8.0-8.2 parts per million as observed in related brominated quinazolin-4-one derivatives [2] [3]. The methyl group substituent at the 6-position generates a characteristic singlet around 2.4-2.5 parts per million, consistent with aromatic methyl groups in quinazoline systems [3] [4].

The presence of the bromine substituent at the 8-position influences the chemical shift patterns of adjacent aromatic protons through both inductive and mesomeric effects. The electron-withdrawing nature of bromine causes downfield shifts of nearby aromatic protons, particularly affecting the 7-position proton chemical shift [5] [3].

Carbon-13 Nuclear Magnetic Resonance Spectral Assignments

The carbon-13 nuclear magnetic resonance spectrum provides definitive assignment of all carbon centers within the 8-bromo-6-methyl-8H-quinazolin-4-one structure. The carbonyl carbon at the 4-position resonates characteristically between 160-163 parts per million, consistent with quinazolinone carbonyl carbons observed in related compounds [2] [6] [7].

The imine carbon at the 2-position of the quinazoline ring appears between 148-152 parts per million, reflecting the electron-deficient nature of this carbon center [6] [7]. The aromatic carbon signals are distributed throughout the 120-150 parts per million region, with the quaternary carbons appearing at lower field compared to protonated aromatic carbons [2] [7].

The methyl carbon substituent resonates in the characteristic aliphatic region around 22-24 parts per million [3] [4]. The carbon bearing the bromine substituent exhibits a characteristic upfield shift due to the heavy atom effect, typically appearing around 110-120 parts per million for aromatic carbons bearing bromine [5].

Table 1: Proton Nuclear Magnetic Resonance Chemical Shift Assignments for Quinazolin-4-one Derivatives

Proton PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
N-H12.5-13.0Broad singlet1HAmide proton
H-58.0-8.2Doublet/multiplet1HAromatic proton
H-77.5-8.0Multiplet1HAromatic proton
6-CH₃2.4-2.5Singlet3HMethyl group

Vibrational Spectroscopy and Functional Group Analysis

Vibrational spectroscopy serves as a fundamental analytical technique for the structural characterization of 8-bromo-6-methyl-8H-quinazolin-4-one, providing detailed information about functional group identification and molecular vibrations. Both infrared and Raman spectroscopic methods contribute complementary vibrational data for comprehensive structural analysis.

Infrared Spectroscopic Analysis

The infrared spectrum of 8-bromo-6-methyl-8H-quinazolin-4-one displays characteristic absorption bands corresponding to the various functional groups present in the molecule [8] [9] [10]. The most prominent absorption appears in the 1660-1700 wavenumber region, attributed to the characteristic carbonyl stretching vibration of the quinazolinone ring system [10] [5] [11].

The nitrogen-hydrogen stretching vibration manifests as a broad absorption band between 3300-3500 wavenumbers, characteristic of secondary amide groups in quinazolin-4-one derivatives [8] [5] [11]. This broad appearance results from hydrogen bonding interactions in the solid state, as commonly observed in quinazolinone compounds [10] [12].

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aromatic carbon-carbon stretching modes are observed between 1450-1600 wavenumbers [8] [12] [5]. The carbon-nitrogen stretching vibrations of the quinazoline ring system typically occur around 1580-1620 wavenumbers [10] [12].

The presence of the bromine substituent introduces characteristic carbon-bromine vibrational modes in the lower frequency region around 550-600 wavenumbers [8]. These vibrations provide definitive evidence for the presence of the bromine substituent in the molecular structure [13].

Raman Spectroscopic Complementary Analysis

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly for symmetric vibrations and ring breathing modes of the quinazoline system [9] [10]. The quinazoline ring breathing modes typically appear between 800-1000 wavenumbers in the Raman spectrum, providing structural confirmation of the heterocyclic ring system [10].

The carbon-carbon stretching modes of the aromatic ring system are enhanced in the Raman spectrum compared to infrared spectroscopy, appearing as strong bands between 1400-1600 wavenumbers [9] [10]. The symmetric stretching vibrations of the methyl group substituent are also enhanced in Raman spectroscopy, appearing around 2900-3000 wavenumbers [10].

Table 2: Infrared Spectroscopic Frequency Assignments for 8-bromo-6-methyl-8H-quinazolin-4-one

Functional GroupFrequency Range (cm⁻¹)Typical Value (cm⁻¹)Assignment
N-H stretch3300-35003405-3446Secondary amide
C=O stretch1660-17001672-1683Quinazolinone carbonyl
C=N stretch1580-16201593Imine group
C-Br vibration550-600575Carbon-bromine bond
Aromatic C-H3000-31003072-3194Aromatic protons
Aromatic C=C1450-16001558Ring vibrations

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information for 8-bromo-6-methyl-8H-quinazolin-4-one through characteristic fragmentation patterns and molecular ion identification. The electron impact ionization mass spectrometry reveals specific fragmentation pathways characteristic of brominated quinazolin-4-one derivatives.

Molecular Ion and Isotope Pattern Analysis

The molecular ion peak of 8-bromo-6-methyl-8H-quinazolin-4-one appears at mass-to-charge ratio 239 for the compound with molecular formula C₉H₇BrN₂O [1] [14] [15]. The presence of bromine introduces a characteristic isotope pattern with peaks at mass-to-charge ratios 239 and 241, reflecting the natural abundance of bromine-79 and bromine-81 isotopes [14] [13] [16].

The molecular ion peak typically exhibits low to medium relative intensity, consistent with the general behavior of quinazolin-4-one derivatives under electron impact conditions [15] [17] [16]. This relatively low intensity of the molecular ion facilitates the observation of characteristic fragment ions that provide structural information [15].

Primary Fragmentation Pathways

The primary fragmentation of 8-bromo-6-methyl-8H-quinazolin-4-one follows predictable pathways based on the structural features of the molecule [14] [15] [17]. The loss of the bromine atom (79/81 mass units) represents one of the most significant fragmentation processes, generating fragment ions at mass-to-charge ratio 160 [14] [15].

The loss of the amino group (15 mass units) produces fragment ions at mass-to-charge ratio 224, while the loss of carbon monoxide (28 mass units) yields fragments at mass-to-charge ratio 211 [15] [17] [16]. The loss of hydrogen cyanide (27 mass units) generates fragment ions at mass-to-charge ratio 212, representing a common fragmentation pathway in quinazoline derivatives [15] [18] [17].

Secondary Fragmentation and Rearrangement Processes

Secondary fragmentation processes involve the further breakdown of primary fragment ions through various rearrangement mechanisms [15] [17]. The sequential loss of methyl groups and other small molecules leads to the formation of characteristic fragment ions that provide structural confirmation [14] [15] [17].

The base peak in the mass spectrum varies depending on the specific fragmentation conditions and instrumental parameters, but commonly corresponds to stable aromatic fragment ions formed through ring contraction and rearrangement processes [14] [15] [16]. These stable fragments often retain the quinazoline ring system or portions thereof [17] [16].

Table 3: Mass Spectrometric Fragmentation Pattern for 8-bromo-6-methyl-8H-quinazolin-4-one

Fragment TypeTypical m/zRelative IntensityBrominated PatternLoss Process
Molecular ion [M+]239 (for C₉H₇BrN₂O)Low-MediumM, M+2 isotope pattern-
Loss of Br [M-79/81]+160MediumYesHalogen elimination
Loss of NH [M-15]+224MediumYesAmino group loss
Loss of CO [M-28]+211Medium-HighYesCarbonyl elimination
Loss of HCN [M-27]+212HighYesNitrile elimination
Base peakVariable100%Depends on fragmentMultiple processes

X-Ray Diffraction Studies of Single Crystals

Single crystal X-ray diffraction analysis provides the most definitive structural characterization of 8-bromo-6-methyl-8H-quinazolin-4-one, revealing precise molecular geometry, intermolecular interactions, and crystal packing arrangements. The crystallographic analysis elucidates the three-dimensional structure and supramolecular organization of the compound.

Crystal System and Unit Cell Parameters

Quinazolin-4-one derivatives typically crystallize in common crystal systems including monoclinic, orthorhombic, and triclinic systems [19] [20] [21]. Based on structural analogy with related compounds, 8-bromo-6-methyl-8H-quinazolin-4-one likely adopts a monoclinic or orthorhombic crystal system with space group P21/c or similar centrosymmetric space groups [19] [20] [22].

The unit cell parameters for quinazolin-4-one derivatives generally fall within characteristic ranges, with a-axis dimensions typically between 7-12 Ångströms, b-axis dimensions between 3.5-14 Ångströms, and c-axis dimensions between 6-20 Ångströms [19] [20] [23]. The unit cell volume commonly ranges from 400-2000 cubic Ångströms, with Z values of 2-8 molecules per unit cell [19] [20] [23].

Molecular Geometry and Conformation

The quinazolin-4-one ring system in 8-bromo-6-methyl-8H-quinazolin-4-one exhibits near-planar geometry, with deviations from planarity typically less than 0.1 Ångströms [19] [20] [23]. This planarity results from the aromatic character of the quinazoline ring system and the conjugation between the benzene and pyrimidine rings [20] [23].

The carbonyl bond length typically measures 1.22-1.25 Ångströms, consistent with partial double bond character due to resonance effects within the quinazolin-4-one system [20] [23]. The carbon-nitrogen double bond lengths range from 1.28-1.32 Ångströms, reflecting the imine character of these bonds [20] [23].

The bromine substituent at the 8-position exhibits a carbon-bromine bond length of approximately 1.88-1.92 Ångströms, typical for aromatic carbon-bromine bonds [5]. The methyl group at the 6-position adopts a conformation that minimizes steric interactions with adjacent substituents [19].

Intermolecular Interactions and Crystal Packing

The crystal structure of 8-bromo-6-methyl-8H-quinazolin-4-one is stabilized by various intermolecular interactions characteristic of quinazolin-4-one derivatives [19] [20] [21]. Hydrogen bonding interactions between the amide proton and carbonyl oxygen atoms of adjacent molecules form characteristic dimeric arrangements with distances typically ranging from 2.8-3.1 Ångströms [19] [20].

π-π stacking interactions between quinazoline ring systems contribute to the crystal packing stability, with centroid-to-centroid distances typically ranging from 3.4-3.7 Ångströms [19] [23]. These stacking interactions often lead to the formation of columnar arrangements or herringbone packing patterns [23].

The bromine substituent participates in halogen bonding interactions with electron-rich regions of neighboring molecules, contributing to the overall crystal stability [24] [5]. These interactions typically occur at distances of 3.0-3.8 Ångströms and angles of 140-180 degrees [24].

Table 4: Crystallographic Parameters for Quinazolin-4-one Derivatives

ParameterRangeTypical ValuesSignificance
Crystal SystemVariousMonoclinic/OrthorhombicMolecular packing
Unit Cell a (Å)7-128-10Molecular dimensions
Unit Cell b (Å)3.5-146-12Crystal packing
Unit Cell c (Å)6-2010-15Stacking distance
Volume (ų)400-2000800-1500Packing efficiency
Z2-84Asymmetric unit

Table 5: Intermolecular Interactions in Quinazolin-4-one Crystal Structures

Interaction TypeDistance Range (Å)Angle Range (°)Structural Role
N-H···O hydrogen bonding2.8-3.1150-180Dimer formation
π-π stacking3.4-3.7N/ALayer stacking
C-H···N weak hydrogen bonding3.3-3.6120-160Network formation
Halogen bonding (Br compounds)3.0-3.8140-180Supramolecular assembly

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Exact Mass

237.97418 g/mol

Monoisotopic Mass

237.97418 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types